(4E,5Z)-5-(2-chlorobenzylidene)-4-[(4-methylphenyl)imino]-1,3-thiazolidin-2-one
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Overview
Description
5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-2-ONE is a heterocyclic compound that contains a thiazolidinone core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and methylphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-2-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating bacterial and fungal infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazolidinone core allows it to inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 1,3-thiazolidin-4-one
- Pyrrolidine-2,5-dione
- Thiazolidine-2,4-dione These compounds share the thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of chlorophenyl and methylphenyl groups in 5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-2-ONE distinguishes it from these similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C17H13ClN2OS |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-4-(4-methylphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-6-8-13(9-7-11)19-16-15(22-17(21)20-16)10-12-4-2-3-5-14(12)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
MUCJXSBTDQWGHQ-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2/C(=C/C3=CC=CC=C3Cl)/SC(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3Cl)SC(=O)N2 |
Origin of Product |
United States |
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